REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].[C:5]12([C:15]3[CH:27]=[CH:26][C:18]([O:19][CH2:20][CH2:21][CH2:22][C:23]([OH:25])=[O:24])=[CH:17][CH:16]=3)[CH2:14][CH:9]3[CH2:10][CH:11]([CH2:13][CH:7]([CH2:8]3)[CH2:6]1)[CH2:12]2>C(O)(=O)C.C(Cl)Cl>[N+:1]([C:26]1[CH:27]=[C:15]([C:5]23[CH2:6][CH:7]4[CH2:8][CH:9]([CH2:10][CH:11]([CH2:13]4)[CH2:12]2)[CH2:14]3)[CH:16]=[CH:17][C:18]=1[O:19][CH2:20][CH2:21][CH2:22][C:23]([OH:25])=[O:24])([O-:4])=[O:2].[C:23]([OH:25])(=[O:24])[CH2:22][CH2:21][CH3:20]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
4-[4-(1-adamantyl)-phenoxy]-butyric acid
|
Quantity
|
31.4 g
|
Type
|
reactant
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)C2=CC=C(OCCCC(=O)O)C=C2
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
ice
|
Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
whilst stirring in an aqueous atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After completion of the addition
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for a further 15 minutes at -5° C and 30 minutes at -3° C
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
extracted with 3 times 200 ml of methylene chloride
|
Type
|
WASH
|
Details
|
The organic phases are washed until neutral,
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(OCCCC(=O)O)C=CC(=C1)C12CC3CC(CC(C1)C3)C2
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].[C:5]12([C:15]3[CH:27]=[CH:26][C:18]([O:19][CH2:20][CH2:21][CH2:22][C:23]([OH:25])=[O:24])=[CH:17][CH:16]=3)[CH2:14][CH:9]3[CH2:10][CH:11]([CH2:13][CH:7]([CH2:8]3)[CH2:6]1)[CH2:12]2>C(O)(=O)C.C(Cl)Cl>[N+:1]([C:26]1[CH:27]=[C:15]([C:5]23[CH2:6][CH:7]4[CH2:8][CH:9]([CH2:10][CH:11]([CH2:13]4)[CH2:12]2)[CH2:14]3)[CH:16]=[CH:17][C:18]=1[O:19][CH2:20][CH2:21][CH2:22][C:23]([OH:25])=[O:24])([O-:4])=[O:2].[C:23]([OH:25])(=[O:24])[CH2:22][CH2:21][CH3:20]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
4-[4-(1-adamantyl)-phenoxy]-butyric acid
|
Quantity
|
31.4 g
|
Type
|
reactant
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)C2=CC=C(OCCCC(=O)O)C=C2
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
ice
|
Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
whilst stirring in an aqueous atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After completion of the addition
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for a further 15 minutes at -5° C and 30 minutes at -3° C
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
extracted with 3 times 200 ml of methylene chloride
|
Type
|
WASH
|
Details
|
The organic phases are washed until neutral,
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(OCCCC(=O)O)C=CC(=C1)C12CC3CC(CC(C1)C3)C2
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].[C:5]12([C:15]3[CH:27]=[CH:26][C:18]([O:19][CH2:20][CH2:21][CH2:22][C:23]([OH:25])=[O:24])=[CH:17][CH:16]=3)[CH2:14][CH:9]3[CH2:10][CH:11]([CH2:13][CH:7]([CH2:8]3)[CH2:6]1)[CH2:12]2>C(O)(=O)C.C(Cl)Cl>[N+:1]([C:26]1[CH:27]=[C:15]([C:5]23[CH2:6][CH:7]4[CH2:8][CH:9]([CH2:10][CH:11]([CH2:13]4)[CH2:12]2)[CH2:14]3)[CH:16]=[CH:17][C:18]=1[O:19][CH2:20][CH2:21][CH2:22][C:23]([OH:25])=[O:24])([O-:4])=[O:2].[C:23]([OH:25])(=[O:24])[CH2:22][CH2:21][CH3:20]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
4-[4-(1-adamantyl)-phenoxy]-butyric acid
|
Quantity
|
31.4 g
|
Type
|
reactant
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)C2=CC=C(OCCCC(=O)O)C=C2
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
ice
|
Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
whilst stirring in an aqueous atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After completion of the addition
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for a further 15 minutes at -5° C and 30 minutes at -3° C
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
extracted with 3 times 200 ml of methylene chloride
|
Type
|
WASH
|
Details
|
The organic phases are washed until neutral,
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(OCCCC(=O)O)C=CC(=C1)C12CC3CC(CC(C1)C3)C2
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].[C:5]12([C:15]3[CH:27]=[CH:26][C:18]([O:19][CH2:20][CH2:21][CH2:22][C:23]([OH:25])=[O:24])=[CH:17][CH:16]=3)[CH2:14][CH:9]3[CH2:10][CH:11]([CH2:13][CH:7]([CH2:8]3)[CH2:6]1)[CH2:12]2>C(O)(=O)C.C(Cl)Cl>[N+:1]([C:26]1[CH:27]=[C:15]([C:5]23[CH2:6][CH:7]4[CH2:8][CH:9]([CH2:10][CH:11]([CH2:13]4)[CH2:12]2)[CH2:14]3)[CH:16]=[CH:17][C:18]=1[O:19][CH2:20][CH2:21][CH2:22][C:23]([OH:25])=[O:24])([O-:4])=[O:2].[C:23]([OH:25])(=[O:24])[CH2:22][CH2:21][CH3:20]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
4-[4-(1-adamantyl)-phenoxy]-butyric acid
|
Quantity
|
31.4 g
|
Type
|
reactant
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)C2=CC=C(OCCCC(=O)O)C=C2
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
ice
|
Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
whilst stirring in an aqueous atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After completion of the addition
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for a further 15 minutes at -5° C and 30 minutes at -3° C
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
extracted with 3 times 200 ml of methylene chloride
|
Type
|
WASH
|
Details
|
The organic phases are washed until neutral,
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(OCCCC(=O)O)C=CC(=C1)C12CC3CC(CC(C1)C3)C2
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |